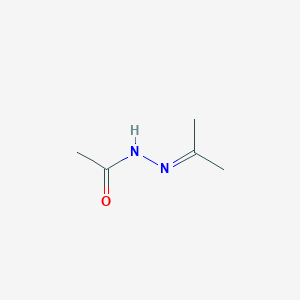

N-(propan-2-ylideneamino)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHDGJPPMZUJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287648 | |

| Record name | N-(propan-2-ylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-63-0 | |

| Record name | 3742-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3742-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(propan-2-ylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(propan-2-ylideneamino)acetamide from Acetone and Aminoacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(propan-2-ylideneamino)acetamide, an N-acylhydrazone derivative, through the acid-catalyzed condensation of acetone and aminoacetamide. The document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for the purification and characterization of the final product. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to successfully synthesize and validate this compound, fostering a deeper understanding of imine and hydrazone chemistry.

Introduction: The Significance of the N-Acylhydrazone Scaffold

The N-acylhydrazone moiety is a privileged structural motif in medicinal chemistry, recognized for its wide array of biological activities.[1] These compounds are known to exhibit anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties, among others. The versatility of the N-acylhydrazone scaffold stems from its unique combination of a nucleophilic amino group, an electrophilic carbonyl group, and a C=N double bond, which allows for diverse molecular interactions and chemical transformations. The synthesis of N-(propan-2-ylideneamino)acetamide serves as a fundamental example of the formation of this important class of compounds.

Mechanistic Insights: The Chemistry of Imine and Hydrazone Formation

The synthesis of N-(propan-2-ylideneamino)acetamide proceeds via an acid-catalyzed nucleophilic addition-elimination reaction, a classic method for the formation of imines and related derivatives like hydrazones.[2][3] Understanding the mechanism is paramount for optimizing reaction conditions and ensuring the desired outcome.

The reaction can be dissected into two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the terminal nitrogen of aminoacetamide then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon atom, expelling the water molecule and forming a protonated imine. A final deprotonation step by a weak base (such as the solvent or another molecule of the amine) yields the neutral N-(propan-2-ylideneamino)acetamide product and regenerates the acid catalyst.

It is crucial to control the pH of the reaction medium. While the reaction is acid-catalyzed, an excessively acidic environment will protonate the amine nucleophile, rendering it non-nucleophilic and hindering the initial addition step.

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of N-(propan-2-ylideneamino)acetamide.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of N-(propan-2-ylideneamino)acetamide. It is crucial to perform this experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |

| Aminoacetamide Hydrochloride | 110.54 | 11.05 g (0.1 mol) | ≥98% |

| Sodium Hydroxide | 40.00 | 4.00 g (0.1 mol) | ≥97% |

| Acetone | 58.08 | 8.71 mL (0.12 mol) | ≥99.5% |

| Ethanol | 46.07 | 100 mL | 95% |

| Glacial Acetic Acid | 60.05 | 0.5 mL | Catalyst |

| Anhydrous Sodium Sulfate | 142.04 | ~5 g | Drying Agent |

| Diethyl Ether | 74.12 | As needed | Recrystallization |

Preparation of Free Aminoacetamide

Note: If free aminoacetamide is available, this step can be omitted. This procedure is for the in-situ generation of the free amine from its hydrochloride salt.

-

In a 250 mL Erlenmeyer flask, dissolve 11.05 g (0.1 mol) of aminoacetamide hydrochloride in 50 mL of distilled water.

-

In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 20 mL of distilled water. Caution: This process is exothermic.

-

Cool the sodium hydroxide solution to room temperature in an ice bath.

-

Slowly add the cooled sodium hydroxide solution to the aminoacetamide hydrochloride solution with constant stirring.

-

The resulting solution contains the free aminoacetamide and is used directly in the next step.

Synthesis of N-(propan-2-ylideneamino)acetamide

Figure 2: Experimental workflow for the synthesis and purification of N-(propan-2-ylideneamino)acetamide.

-

To the aqueous solution of free aminoacetamide from the previous step, add 100 mL of 95% ethanol.

-

Transfer the solution to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 8.71 mL (0.12 mol) of acetone to the reaction mixture.

-

Add 0.5 mL of glacial acetic acid to the flask to catalyze the reaction.

-

Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in approximately 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 2 x 25 mL of brine (saturated NaCl solution) to remove any remaining inorganic salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude N-(propan-2-ylideneamino)acetamide can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot diethyl ether.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the purified product in a vacuum oven.

Product Characterization

The identity and purity of the synthesized N-(propan-2-ylideneamino)acetamide should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.9 (s, 3H, CH₃-C=O), ~2.0 (s, 6H, (CH₃)₂C=N), ~7.5-8.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~20-25 ((CH₃)₂C=N and CH₃-C=O), ~160-165 (C=N), ~170-175 (C=O) |

| IR (KBr, cm⁻¹) | ν: ~3200-3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1640 (C=N stretch), ~1550 (N-H bend, amide II) |

| Mass Spectrometry (EI) | m/z: 114.08 (M⁺), characteristic fragmentation pattern |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

The presence of the characteristic N-H, C=O, and C=N stretching vibrations in the IR spectrum, along with the expected proton and carbon signals in the NMR spectra, confirms the successful synthesis of N-(propan-2-ylideneamino)acetamide. Mass spectrometry will further verify the molecular weight of the compound.

Safety and Handling

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

-

Aminoacetamide Hydrochloride: May cause skin and eye irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always handle these chemicals in a fume hood and wear appropriate PPE.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of N-(propan-2-ylideneamino)acetamide from acetone and aminoacetamide. By providing a thorough understanding of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The principles and techniques outlined herein can be applied to the synthesis of a broader range of N-acylhydrazone derivatives, facilitating the exploration of their therapeutic potential.

References

-

Valente, S., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4965. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Jin, X., et al. (2019). Synthesis and biological evaluation of novel N-acylhydrazone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1937-1941.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

A Technical Guide to the Predicted Spectral Characteristics of N-(propan-2-ylideneamino)acetamide

Abstract

This document provides a detailed theoretical analysis of the spectral characteristics of N-(propan-2-ylideneamino)acetamide. In the absence of publicly available experimental spectra, this guide synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of chemical spectroscopy and are intended to serve as a reference benchmark for researchers, scientists, and drug development professionals who may synthesize or encounter this compound. Each section explains the causality behind the predicted spectral features, offers a standardized protocol for experimental data acquisition, and presents the data in a clear, structured format.

Molecular Structure and Overview

N-(propan-2-ylideneamino)acetamide is a chemical compound featuring both an acetamide group and an N-imino group derived from acetone. Its structural attributes—specifically the combination of an amide, an imine (C=N bond), and isopropyl and acetyl methyl groups—give rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for structural verification, purity assessment, and metabolic studies.

The molecular structure dictates the electronic environments of each atom and the vibrational modes of its bonds, which are the basis for the predicted spectral data that follow.

Figure 1: Chemical Structure of N-(propan-2-ylideneamino)acetamide with proton labels (a-e) for NMR analysis.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of N-(propan-2-ylideneamino)acetamide is based on the analysis of chemical shifts (δ), spin-spin coupling, and integration.

Predicted Data

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -C(=O)CH₃ | 2.0 - 2.2 | Singlet (s) | 3H |

| b | -NH- | 7.5 - 8.5 | Broad Singlet (br s) | 1H |

| d | =C(CH₃)₂ | 1.9 - 2.1 | Singlet (s) | 3H |

| e | =C(CH₃)₂ | 1.9 - 2.1 | Singlet (s) | 3H |

Interpretation and Causality

-

Protons (a) - Acetyl Methyl Group: These protons are adjacent to a carbonyl group (C=O), which is electron-withdrawing. This deshielding effect shifts their resonance downfield to approximately 2.0-2.2 ppm. With no adjacent non-equivalent protons, the signal is expected to be a sharp singlet.

-

Proton (b) - Amide N-H: The amide proton is typically found significantly downfield due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces electron density around the proton. Its chemical shift is also highly dependent on solvent and concentration due to hydrogen bonding. The signal is often broad due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange.

-

Protons (d, e) - Isopropylidene Methyl Groups: These two methyl groups are attached to an imine carbon (C=N). The imine group is also electron-withdrawing, placing these signals in the 1.9-2.1 ppm range. Due to free rotation, these two methyl groups are chemically equivalent and are not coupled to each other, resulting in a single singlet integrating to 6H. However, for clarity in the table, they are shown separately but are expected to be isochronous (resonate at the same frequency).

Standard Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of N-(propan-2-ylideneamino)acetamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The predicted chemical shifts are based on the functional groups attached to each carbon.

Predicted Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-C=O | 20 - 25 |

| CH₃-C =O | 168 - 172 |

| (C H₃)₂-C=N | 18 - 24 |

| (CH₃)₂-C =N | 160 - 165 |

Interpretation and Causality

-

Amide Carbonyl Carbon (CH₃-C=O): This carbon is double-bonded to an oxygen and single-bonded to a nitrogen. This environment is highly deshielded, resulting in a chemical shift far downfield, typically in the 168-172 ppm range.

-

Imine Carbon ((CH₃)₂-C=N): The carbon of the C=N double bond is also significantly deshielded, though typically less so than a carbonyl carbon. Its resonance is predicted to be in the 160-165 ppm region.

-

Acetyl Methyl Carbon (CH₃-C=O): This sp³ hybridized carbon is adjacent to an electron-withdrawing carbonyl group, placing its signal in the 20-25 ppm range.

-

Isopropylidene Methyl Carbons ((CH₃)₂-C=N): These two equivalent sp³ carbons are attached to the imine carbon. Their chemical environment is similar to the acetyl methyl carbon, and they are expected to resonate in a comparable range of 18-24 ppm.

Standard Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as the natural abundance of ¹³C is low (~1.1%).

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.

Predicted Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3250 - 3350 | N-H Stretch (Amide) | Medium |

| 2950 - 3000 | C-H Stretch (sp³ Alkyl) | Medium |

| 1680 - 1700 | C=O Stretch (Amide I band) | Strong |

| 1640 - 1660 | C=N Stretch (Imine) | Medium |

| 1530 - 1570 | N-H Bend (Amide II band) | Medium |

Interpretation and Causality

-

N-H Stretch (Amide): The stretching vibration of the N-H bond in the amide group is expected to appear as a medium-intensity peak in the 3250-3350 cm⁻¹ region.

-

C-H Stretch (Alkyl): The signals for the methyl C-H bond stretches will appear just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): The carbonyl stretch is one of the most characteristic and intense absorptions in the IR spectrum. For a secondary amide, this "Amide I" band is very strong and predicted to be around 1680-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

-

C=N Stretch (Imine): The imine double bond stretch is typically found in the 1640-1660 cm⁻¹ region. This peak may sometimes overlap with or be close to the stronger amide carbonyl peak.

-

N-H Bend (Amide II): This band arises from a combination of N-H bending and C-N stretching vibrations. It is a characteristic feature of secondary amides and appears as a medium-intensity peak around 1530-1570 cm⁻¹.

Standard Experimental Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by finely grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Liquid/Solution: Cast a thin film of the neat compound (if liquid) between two salt (NaCl or KBr) plates, or create a solution in a solvent like chloroform and place it in a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or KBr pellet/solvent).

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and structural features.

Predicted Data

-

Molecular Formula: C₅H₁₀N₂O

-

Molecular Weight: 114.15 g/mol

-

Predicted Molecular Ion [M]⁺•: m/z = 114

Predicted Fragmentation Pathway

The molecular ion [M]⁺• of N-(propan-2-ylideneamino)acetamide is expected to undergo fragmentation through several plausible pathways, primarily involving the cleavage of bonds adjacent to the amide and imine functional groups.

An In-Depth Technical Guide to the Synthesis of N-(propan-2-ylideneamino)acetamide and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(propan-2-ylideneamino)acetamide, a key N-acylhydrazone, and its derivatives. N-acylhydrazones represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] This document delineates the core synthetic strategies, delves into the mechanistic underpinnings of the reactions, provides detailed experimental protocols, and discusses methods for the characterization and purification of the target compounds. Furthermore, it explores the synthesis of analogues to facilitate structure-activity relationship (SAR) studies, crucial for the development of novel therapeutic agents.

Introduction: The Significance of the N-Acylhydrazone Scaffold

The N-acylhydrazone moiety, characterized by the R-C(O)-NH-N=C< functional group, is a cornerstone in modern drug discovery. Its prevalence in a variety of biologically active molecules stems from its unique structural and electronic properties. The presence of both a hydrogen bond donor (NH) and acceptor (C=O) group, coupled with the potential for E/Z isomerism around the C=N bond, allows for diverse and specific interactions with biological targets.[1]

N-(propan-2-ylideneamino)acetamide, also known as N-isopropylideneacetohydrazide, serves as a fundamental building block for the synthesis of a library of derivatives. Its straightforward synthesis and the accessibility of its precursors make it an attractive starting point for medicinal chemistry campaigns. This guide aims to provide researchers with the foundational knowledge and practical protocols to confidently synthesize and explore this important class of compounds.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of N-(propan-2-ylideneamino)acetamide is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, acetohydrazide. The second step is the condensation of this hydrazide with acetone to yield the final N-acylhydrazone product.

Figure 1: General two-step synthetic workflow for N-(propan-2-ylideneamino)acetamide.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Formation of Acetohydrazide

The synthesis of acetohydrazide can be approached via two primary routes:

-

Route A: Hydrazinolysis of an Ester: This is a classic and widely used method involving the nucleophilic acyl substitution of an acetate ester, typically ethyl acetate, with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding acetohydrazide.

-

Route B: Direct Amidation of Acetic Acid: This method involves the direct reaction of acetic acid with hydrazine hydrate. This reaction is typically slower and may require a catalyst or harsher conditions to drive the dehydration and formation of the amide bond.

N-Acylhydrazone Formation: The Condensation Reaction

The formation of the N-(propan-2-ylideneamino)acetamide occurs through the condensation of acetohydrazide with acetone. This reaction is a nucleophilic addition-elimination at the carbonyl group.

Figure 2: Mechanism of the acid-catalyzed condensation of acetohydrazide with acetone.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen of acetone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the acetohydrazide.[3] The subsequent elimination of a water molecule results in the formation of the stable C=N double bond of the hydrazone.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of N-(propan-2-ylideneamino)acetamide.

Synthesis of Acetohydrazide from Ethyl Acetate

This protocol is based on the well-established hydrazinolysis of esters.

Materials and Equipment:

-

Ethyl acetate

-

Hydrazine hydrate (80-100%)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetate (1.0 eq) and absolute ethanol.

-

Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid (acetohydrazide) under vacuum.

Synthesis of N-(propan-2-ylideneamino)acetamide

This protocol describes the condensation of acetohydrazide with acetone.

Materials and Equipment:

-

Acetohydrazide

-

Acetone

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve acetohydrazide (1.0 eq) in a minimal amount of methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add acetone (1.0-1.5 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Microwave-Assisted Synthesis (Alternative to 4.2): Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5][6]

-

In a microwave-safe vessel, combine acetohydrazide (1.0 eq) and acetone (1.0-1.5 eq).

-

Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 80-100 °C) for 5-15 minutes.

-

After cooling, the product can often be isolated by simple filtration or after removal of excess acetone. Recrystallization may be performed for higher purity.

Purification and Characterization

Purification and thorough characterization are essential to ensure the identity and purity of the synthesized compounds.

Purification

-

Recrystallization: This is the most common method for purifying solid N-acylhydrazones. The choice of solvent is critical and is typically determined empirically. Common solvent systems include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

-

Column Chromatography: For less crystalline products or to separate mixtures, silica gel column chromatography can be employed. A typical eluent system would be a mixture of ethyl acetate and hexane, with the polarity adjusted based on the specific compound.[7]

Characterization

The structure of N-(propan-2-ylideneamino)acetamide and its analogues can be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations for N-(propan-2-ylideneamino)acetamide |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the two diastereotopic methyl protons of the isopropylidene group, and the NH proton. The chemical shifts will be indicative of the electronic environment of each proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the C=N carbon, the acetyl methyl carbon, and the two isopropylidene methyl carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=N stretching (around 1620-1640 cm⁻¹).[7] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of Analogues and Derivatives

The synthetic framework described above is highly versatile and can be readily adapted to produce a wide range of analogues for SAR studies.

Variation of the Hydrazide Component

By starting with different acyl hydrazides, the acetamide moiety can be modified. These hydrazides can be synthesized from the corresponding carboxylic acids or esters.

Figure 3: Synthesis of analogues by varying the acyl hydrazide.

Variation of the Carbonyl Component

By replacing acetone with other aldehydes or ketones, a diverse library of N-acylhydrazones can be generated. This allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target.

Figure 4: Synthesis of analogues by varying the carbonyl compound.

Conclusion

The synthesis of N-(propan-2-ylideneamino)acetamide and its analogues is a robust and versatile process that provides access to a class of compounds with significant potential in drug discovery. This guide has outlined the fundamental synthetic strategies, provided detailed experimental protocols, and discussed the necessary techniques for purification and characterization. By leveraging the information presented herein, researchers can efficiently synthesize and explore the chemical space of N-acylhydrazones, paving the way for the development of novel and effective therapeutic agents.

References

-

Castillo, J. C., et al. (2018). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. [Link]

-

Huma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4949. [Link]

-

Huma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. [Link]

-

Popa, M., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8719. [Link]

-

Barreiro, E. J., et al. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Letters in Organic Chemistry, 7(1), 65-69. [Link]

-

Various Authors. (2024). Acylhydrazone Derivatives: An Overview of Biological Activities. ResearchGate. [Link]

-

Various Authors. (2025). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. ResearchGate. [Link]

-

Various Authors. (2019). Reaction pathway for synthesis acetohydrazide derivative of CZT and its.... ResearchGate. [Link]

-

Gobis, K., et al. (2021). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules, 26(11), 3163. [Link]

-

Various Authors. (2023). Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. MDPI. [Link]

-

Various Authors. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Various Authors. (2023). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12|. YouTube. [Link]

-

Various Authors. (2019). Kinetics of catalyzed hydrolysis of hydrazine hydrate by acetone azine. ResearchGate. [Link]

-

Popa, M., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. PubMed. [Link]

-

El-Shishtawy, R. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. NCBI. [Link]

-

Various Authors. (2023). One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion. Chemical Communications. [Link]

- Popa, M., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. OUCI.

-

Various Authors. (2023). Reaction of Acetone with Phenyl hydrazine. YouTube. [Link]

-

Various Authors. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. ResearchGate. [Link]

-

Various Authors. (2024). Microwave-Assisted Synthesis and Antioxidant Evaluation of α,β-Unsaturated Ketones Incorporating a Pyrano[3,2-g] Chromene-2,6-dione Core via Claisen–Schmidt Condensation. Trends in Sciences. [Link]

-

Various Authors. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry. [Link]

-

Various Authors. (2019). The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. ResearchGate. [Link]

-

Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 267-271. [Link]

-

Various Authors. (2024). Hydrazone synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]

An In-depth Technical Guide to N-(propan-2-ylideneamino)acetamide: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(propan-2-ylideneamino)acetamide, a Schiff base derived from the condensation of acetamide and acetone. While specific literature on this compound is notably scarce, this document leverages established principles of imine chemistry and spectroscopic data from analogous structures to present a detailed projection of its synthesis, purification, and characterization. By examining the reaction mechanisms and analytical methodologies pertinent to N-acyl imines, this guide serves as a foundational resource for researchers interested in the exploration and potential application of this and related compounds. All protocols and structural elucidations are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Historical Perspective

The study of imines, compounds containing a carbon-nitrogen double bond, dates back to the 19th century, with the term "imine" first coined by the German chemist Albert Ladenburg in 1883.[1] These compounds, also widely known as Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3][4] This reaction is a cornerstone of organic synthesis due to its versatility and the broad utility of the resulting imines in various chemical transformations and as ligands in coordination chemistry.[3][4][5][6]

This guide, therefore, adopts a first-principles approach, extrapolating from the well-documented chemistry of analogous N-substituted imines to provide a robust technical framework for its synthesis and characterization. The methodologies described herein are based on established, peer-reviewed protocols for similar chemical entities, ensuring a high degree of scientific validity.

Synthesis of N-(propan-2-ylideneamino)acetamide

The synthesis of N-(propan-2-ylideneamino)acetamide is predicated on the condensation reaction between acetamide and acetone. This reaction is reversible and typically requires catalytic conditions and the removal of water to drive the equilibrium towards the product.[2]

Reaction Principle and Mechanism

The formation of the imine involves a nucleophilic addition of the amine group of acetamide to the carbonyl carbon of acetone, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule, often facilitated by an acid or base catalyst, to yield the final imine product.[7]

Proposed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of Schiff bases from aliphatic ketones and primary amides.

Materials:

-

Acetamide (CH₃CONH₂)

-

Acetone (CH₃COCH₃)

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetamide (1 equivalent) and a 5-fold molar excess of acetone in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.01 equivalents).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization or column chromatography.

Purification and Handling

Given that imines derived from aliphatic ketones can be susceptible to hydrolysis, all purification steps should be conducted under anhydrous conditions.[8] The purified N-(propan-2-ylideneamino)acetamide should be stored in a desiccator over a suitable drying agent.

Structural Characterization

The structural elucidation of N-(propan-2-ylideneamino)acetamide would rely on a combination of spectroscopic techniques. The following are the expected spectral data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide moiety and the two methyl groups of the isopropylidene moiety. Due to the C=N double bond, the two methyl groups of the isopropylidene fragment may be chemically non-equivalent, leading to two separate singlets. The chemical shifts would provide key information about the electronic environment of the protons.[5][9][10]

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the imine carbon (C=N) in the downfield region. The carbonyl carbon of the acetamide group and the carbons of the methyl groups would also exhibit characteristic chemical shifts.[11]

Table 1: Predicted NMR Chemical Shifts for N-(propan-2-ylideneamino)acetamide

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH₃ (Acetamide) | ~2.1 | ~25 |

| C=O (Acetamide) | - | ~170 |

| C(CH₃)₂ | ~1.9, ~2.0 | ~28, ~29 |

| C=N | - | ~165 |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in N-(propan-2-ylideneamino)acetamide. A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1610-1647 cm⁻¹.[12][13] The C=O stretching of the amide group would also be prominent, typically around 1680-1700 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=N Stretch (Imine) | 1610 - 1647 |

| C=O Stretch (Amide) | 1680 - 1700 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(propan-2-ylideneamino)acetamide (C₅H₁₀N₂O, MW: 114.15 g/mol ).[12][14]

Potential Applications and Future Directions

While N-(propan-2-ylideneamino)acetamide itself is not well-documented, Schiff bases, in general, have a wide array of applications. They are known to exhibit biological activities, including antibacterial, antifungal, and anticancer properties.[15] They also serve as versatile intermediates in organic synthesis and as ligands for the formation of metal complexes.[3][4]

Future research on N-(propan-2-ylideneamino)acetamide could involve:

-

Optimization of Synthesis: A systematic study of catalysts, solvents, and reaction conditions to develop a high-yield synthesis protocol.

-

Biological Screening: Evaluation of its potential antimicrobial and cytotoxic activities.

-

Coordination Chemistry: Investigation of its ability to form complexes with various metal ions and characterization of the resulting coordination compounds.

-

Reaction Chemistry: Exploration of its reactivity in various organic transformations, such as reductions, cycloadditions, and nucleophilic additions.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of N-(propan-2-ylideneamino)acetamide.

Reaction Mechanism

Caption: Proposed mechanism for the formation of N-(propan-2-ylideneamino)acetamide.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, exploration of N-(propan-2-ylideneamino)acetamide. By grounding the discussion in the fundamental principles of imine chemistry and drawing parallels with well-characterized analogous compounds, a detailed framework for its synthesis and structural elucidation has been established. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into this and other under-explored areas of organic chemistry. The presented protocols and expected analytical data provide a solid starting point for any future experimental work on this compound.

References

-

Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society.

-

Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

-

Towards the synthesis of imines and iminiums and their reactions in situ. White Rose eTheses Online.

-

Mass spectra of the Schiff base. ResearchGate.

-

Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society.

-

Which is the correct method of synthesizing acetamide class 12 chemistry CBSE. Vedantu.

-

Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2.

-

Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal.

-

Imine. Wikipedia.

-

Synthesis and Study of Schiff base Ligands. ResearchGate.

-

The 1 H-NMR spectra of some synthesized imine compounds. ResearchGate.

-

Computed reaction profiles for the reactions of 1 with acetone and acetamide (M06-2X/def2svp), ΔG 298 (ΔH) in kcal mol −1. ResearchGate.

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega.

-

Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps.

-

Mass spectral studies of Schiff's bases and their metal complexes. Scilit.

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts.

-

A new method for the synthesis of amides from imines. ResearchGate.

-

Enamine, enamide synthesis. Organic Chemistry Portal.

-

Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. SciSpace.

-

Acetamide. Wikipedia.

-

Conversion of Acetone to Acetamide. Allen.

-

15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server.

-

Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Iraqi National Journal of Chemistry.

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.

-

Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.

-

Schiff Base polymers: synthesis and characterization. ResearchGate.

-

synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. RSC Publishing.

-

Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega.

-

Can you provide examples of simple reactions involving acetone?. Quora.

-

C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Semantic Scholar.

-

Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. ResearchGate.

Sources

- 1. Imine - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 8. scispace.com [scispace.com]

- 9. Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. teikyomedicaljournal.com [teikyomedicaljournal.com]

Methodological & Application

Application Notes and Protocols for N-(propan-2-ylideneamino)acetamide in Coordination Chemistry

Introduction: Unveiling the Potential of N-(propan-2-ylideneamino)acetamide as a Versatile Ligand

N-(propan-2-ylideneamino)acetamide is a member of the N-acylhydrazone class of compounds, a versatile and highly studied group of ligands in coordination chemistry.[1] These molecules are characterized by the -CO-NH-N=C- functional group, which provides a robust platform for the chelation of a wide array of metal ions.[2] The presence of both a hard oxygen donor from the amide group and a borderline nitrogen donor from the imine group allows for the formation of stable five-membered chelate rings with metal centers.[3][4] This structural motif is central to the diverse applications of N-acylhydrazone metal complexes, which span from catalysis to medicinal inorganic chemistry.[5][6] The specific ligand, N-(propan-2-ylideneamino)acetamide, derived from the simple and readily available precursors acetohydrazide and acetone, offers a foundational model for understanding the coordination chemistry of this important class of ligands. These application notes provide detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and an overview of their potential applications for researchers in chemistry and drug development.

Synthesis of N-(propan-2-ylideneamino)acetamide Ligand

The synthesis of N-(propan-2-ylideneamino)acetamide is a straightforward condensation reaction between acetohydrazide and acetone. This reaction is typically carried out in a suitable solvent and can be catalyzed by a small amount of acid.

Protocol: Synthesis of N-(propan-2-ylideneamino)acetamide

-

Materials:

-

Acetohydrazide (1.0 eq)

-

Acetone (1.2 eq)

-

Methanol (or Ethanol)

-

Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve acetohydrazide (1.0 eq) in methanol in the round-bottom flask with stirring.

-

To this solution, add acetone (1.2 eq) in a single portion.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

-

Reaction Scheme:

Caption: Synthesis of N-(propan-2-ylideneamino)acetamide.

Coordination Chemistry and Synthesis of Metal Complexes

N-(propan-2-ylideneamino)acetamide is expected to act as a bidentate ligand, coordinating to a metal center through the amide oxygen and the imine nitrogen atoms, forming a stable five-membered chelate ring.[7] This coordination mode is typical for N-acylhydrazones and is a key feature of their chemistry.

General Protocol: Synthesis of Metal(II) Complexes

-

Materials:

-

N-(propan-2-ylideneamino)acetamide (2.0 eq)

-

Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) (1.0 eq)

-

Methanol (or Ethanol)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve the N-(propan-2-ylideneamino)acetamide ligand (2.0 eq) in hot methanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of methanol.

-

Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

A change in color and/or the formation of a precipitate is often observed upon addition of the metal salt.

-

Reflux the reaction mixture for 2-3 hours to ensure complete complexation.

-

Cool the reaction mixture to room temperature, and then in an ice bath.

-

Collect the solid complex by vacuum filtration.

-

Wash the product with cold methanol and then with a non-polar solvent like diethyl ether.

-

Dry the complex in a desiccator or a vacuum oven.

-

Coordination Mode:

Caption: Bidentate coordination of the ligand to a metal ion.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

| Technique | N-(propan-2-ylideneamino)acetamide (Ligand) | Metal Complex | Rationale |

| FTIR (cm⁻¹) | ν(N-H) ~3200, ν(C=O) ~1680, ν(C=N) ~1620 | ν(N-H) may shift or disappear upon deprotonation, ν(C=O) shifts to lower frequency (~1650), ν(C=N) shifts to lower frequency (~1600) | Shifts in vibrational frequencies of the C=O and C=N groups upon coordination to the metal ion provide strong evidence of complex formation. |

| ¹H NMR (ppm) | δ(N-H) ~10-11, δ(CH₃-C=O) ~2.1, δ(CH₃-C=N) ~1.9, 2.0 | Broadening or disappearance of the N-H proton signal. Shifts in the positions of the methyl protons. | Changes in the chemical environment of the protons upon coordination are reflected in their NMR signals. Paramagnetic metal ions will lead to significant broadening of the signals. |

| UV-Vis (nm) | π-π* transitions of C=O and C=N groups in the UV region. | Ligand-to-metal charge transfer (LMCT) bands may appear. For transition metals, d-d transitions may be observed in the visible region. | The appearance of new absorption bands in the visible region is indicative of the formation of a coordination complex and provides information about its electronic structure. |

| Mass Spec. | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak corresponding to the complex, or peaks corresponding to fragments of the complex. | Confirms the molecular weight of the synthesized compounds. |

| Elemental Analysis | %C, %H, %N should match the calculated values. | %C, %H, %N, and %M should match the calculated values for the proposed complex stoichiometry. | Provides quantitative confirmation of the elemental composition of the synthesized compounds. |

Potential Applications

While specific applications for N-(propan-2-ylideneamino)acetamide complexes are not yet reported, the broader class of N-acylhydrazone metal complexes has shown significant promise in several fields, suggesting potential avenues for investigation.

-

Biological and Pharmaceutical Applications: N-acylhydrazone derivatives and their metal complexes are well-documented for their wide range of biological activities.[5][8] These include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][6][9] The chelation of the metal ion can enhance the biological activity of the ligand, a principle that is actively explored in the design of new metallodrugs.

-

Catalysis: Schiff base complexes, including N-acylhydrazones, are known to be effective catalysts for various organic transformations.[6] Their versatility stems from the ability to tune the steric and electronic properties of the ligand and the choice of the central metal ion.

-

Chemosensors: The N-acylhydrazone scaffold has been successfully employed in the design of chemosensors for the detection of various ions and neutral molecules.[8] The coordination event with a target analyte can trigger a change in the spectroscopic properties (e.g., color or fluorescence) of the molecule, enabling its detection.

Conclusion

N-(propan-2-ylideneamino)acetamide represents a fundamental and accessible entry point into the rich and diverse field of N-acylhydrazone coordination chemistry. The straightforward synthesis of the ligand and its metal complexes, combined with the extensive literature on the properties and applications of this class of compounds, makes it an excellent system for both educational and research purposes. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and professionals interested in exploring the potential of this and related ligands in coordination chemistry, catalysis, and drug development.

References

-

Hamzi, I. (2022). A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. Mini-Reviews in Organic Chemistry, 19. [Link]

-

Socea, L., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8783. [Link]

-

Ghosh, A., et al. (2017). N-(acyl)-N′-(ferrocenylidene)hydrazines and their nickel(II) complexes: Syntheses, structures and physical properties. Journal of Chemical Sciences, 129(7), 1103–1112. [Link]

-

Hamzi, I. (2022). A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. Bentham Science Publishers. [Link]

-

Abdel-Rahman, L. H., et al. (2014). Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. Semantic Scholar. [Link]

-

Gaber, M., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(18), 5493. [Link]

-

Akinremi, C. A., et al. (2017). HYDRAZIDE SCHIFF BASES OF ACETYLACETONATE METAL COMPLEXES: SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Lu, W. G., et al. (2005). Classification, coordination and properties of acylhydrazone compounds. ResearchGate. [Link]

-

Hamzi, I. (2022). A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. Ingenta Connect. [Link]

-

Thota, S., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]

-

Patil, S. A., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473. [Link]

-

Al-Shaalan, N. H. (2011). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. E-Journal of Chemistry, 8(1), 301-306. [Link]

-

Kumar, S., et al. (2013). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. International Journal of Pharmaceutical & Biological Archives, 4(5), 811-820. [Link]

-

Li, H., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4983. [Link]

-

Musa, A., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and its Cobalt (II) and Nickel (II) Complexes. Bayero Journal of Pure and Applied Sciences, 16(1), 1-7. [Link]

-

Al-Salim, N. I., et al. (2011). Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. Journal of Al-Nahrain University, 14(2), 94-100. [Link]

-

Dey, K., et al. (2004). Synthesis and Characterization of Some Transition Metal Complexes with Schiff Bases Derived from 2-HYDROXYACETYLACETOPHENONE. ResearchGate. [Link]

-

Kumar, G. S., et al. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 11(4), 11631-11643. [Link]

-

Al-Jibouri, M. N. A. (2013). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl). Journal of Baghdad for Science, 10(1), 163-176. [Link]

-

Hamzi, I. (2022). A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. Ingenta Connect. [Link]

-

Kumar, A., et al. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 51(4), 620-630. [Link]

-

Iskander, M. F., et al. (1974). The N-acylhydrazine grouping as a ligand. I. Coordination compounds of Keto- and Enol-N-acylhydrazines with cobalt(II), nickel(II), and copper(II). Australian Journal of Chemistry, 27(7), 1409-1421. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 154-160. [Link]

-

Kumar, A., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 163-167. [Link]

-

Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958. [Link]81_N-2-Acetylphenylacetamide)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

N-(propan-2-ylideneamino)acetamide as a Protecting Group for Amines: An Exploration of Imine and Acetamide Protective Strategies

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials development, the judicious protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are often prime candidates for transient masking to prevent unwanted side reactions.[1][2] A desirable protecting group should be easy to install and remove in high yields under mild conditions that do not compromise the integrity of the rest of the molecule.[2][3]

This guide addresses the query surrounding N-(propan-2-ylideneamino)acetamide as a protecting group for amines. It is important to note that this specific compound is not a commonly documented or utilized protecting group in the chemical literature. However, its structure intriguingly combines two classical amine protection strategies: the formation of an imine (from the propan-2-ylidene moiety) and the use of an acetamide group.

Therefore, this document will first briefly touch upon the hypothetical use of N-(propan-2-ylideneamino)acetamide and then provide a detailed, practical guide to the two well-established parent strategies it represents: Imine (Schiff Base) Formation and Acetamide Protection . By understanding these fundamental techniques, researchers can make informed decisions about the most suitable approach for their specific synthetic challenges.

Part 1: The Concept of N-(propan-2-ylideneamino)acetamide Protection

The structure of N-(propan-2-ylideneamino)acetamide suggests a bifunctional protecting group. The primary amine would first be converted to an acetamide, and then the amide nitrogen would react with acetone to form the N-ylideneamine. This is a non-standard approach, and the stability and cleavage of such a group are not well-established. A more conventional approach would be to use either an imine or an acetamide protecting group, but not typically a combination in this manner.

Part 2: Imine (Schiff Base) Protection of Primary Amines

The reaction of a primary amine with an aldehyde or a ketone, such as acetone, reversibly forms an imine, also known as a Schiff base. This transformation effectively masks the nucleophilicity of the primary amine.

Causality Behind Experimental Choices

The formation of an imine is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct is typically removed.[4] This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent. The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]

Deprotection is achieved by hydrolysis, which is the reverse of the formation reaction. The presence of water, often with acid catalysis, shifts the equilibrium back towards the amine and the carbonyl compound.[5]

Experimental Protocol: Imine Formation (Protection)

Objective: To protect a primary amine as an N-propan-2-ylidene (isopropylidene) imine.

Materials:

-

Primary amine (1.0 eq)

-

Acetone (can be used as solvent or in slight excess)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01-0.05 eq)

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using azeotropic removal), add the primary amine and a suitable solvent (e.g., toluene).

-

Add acetone (1.1 - 2.0 eq, or it can be used as the solvent).

-

Add a catalytic amount of p-TsOH.

-

If not using a Dean-Stark trap, add a dehydrating agent like anhydrous MgSO₄.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting amine.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a dehydrating agent was used, filter it off.

-

Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be purified by distillation or chromatography if necessary.

Experimental Protocol: Imine Cleavage (Deprotection)

Objective: To hydrolyze the N-propan-2-ylidene imine to regenerate the primary amine.

Materials:

-

N-protected imine (1.0 eq)

-

Water

-

Aqueous acid (e.g., 1 M HCl or acetic acid)

-

A suitable organic solvent (e.g., THF, Dioxane)

Step-by-Step Methodology:

-

Dissolve the imine in a water-miscible organic solvent like THF or dioxane.

-

Add an aqueous acidic solution (e.g., 1 M HCl). The amount of acid can be catalytic or stoichiometric.

-

Stir the mixture at room temperature. The reaction is typically fast.[5] Monitor the reaction by TLC or GC-MS for the disappearance of the imine and the appearance of the amine.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Data Summary: Imine Protection

| Parameter | Protection | Deprotection |

| Reagents | Ketone/Aldehyde (e.g., Acetone), mild acid catalyst | Water, Acid (e.g., HCl, Acetic Acid) |

| Conditions | Reflux with water removal | Room temperature |

| Byproducts | Water | Ketone/Aldehyde |

| Stability | Stable to basic conditions, organometallics, hydrides | Labile to aqueous acid |

Visualization: Imine Formation and Hydrolysis Workflow

Caption: Workflow for Imine Protection and Deprotection.

Part 3: Acetamide Protection of Amines

The conversion of an amine to an acetamide is a robust and widely used protection strategy.[1] Acetamides are significantly less nucleophilic and basic than the corresponding amines.

Causality Behind Experimental Choices

Acetylation is typically achieved using an electrophilic acetylating agent such as acetic anhydride or acetyl chloride. A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (acetic acid or HCl) and to facilitate the reaction.[6]

The deprotection of acetamides requires more forcing conditions than imines, reflecting their greater stability.[7] This is usually accomplished by hydrolysis under strongly acidic or basic conditions at elevated temperatures.[6] This stability makes acetamides suitable for reactions where imines would be too labile, but it also means that deprotection might not be compatible with sensitive functional groups.

Experimental Protocol: Acetamide Formation (Protection)

Objective: To protect a primary or secondary amine as an acetamide.

Materials:

-

Amine (1.0 eq)

-

Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) (1.0 - 1.2 eq)

-

Base (e.g., Triethylamine (TEA) or Pyridine) (1.1 - 1.5 eq)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Step-by-Step Methodology:

-

Dissolve the amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Add the base (e.g., TEA).

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetamide.

Experimental Protocol: Acetamide Cleavage (Deprotection)

Objective: To hydrolyze an acetamide to regenerate the amine.

Method A: Acidic Hydrolysis

Materials:

-

Acetamide (1.0 eq)

-

Aqueous strong acid (e.g., 6 M HCl or H₂SO₄)

-

Co-solvent (e.g., ethanol, dioxane) if needed for solubility

Step-by-Step Methodology:

-

Suspend or dissolve the acetamide in the aqueous acid solution.

-

Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by adding a base (e.g., solid NaOH or a concentrated NaOH solution) while cooling in an ice bath.

-

Extract the liberated amine with a suitable organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to obtain the amine.

Method B: Basic Hydrolysis

Materials:

-

Acetamide (1.0 eq)

-

Aqueous strong base (e.g., 6 M NaOH or KOH)

-

Co-solvent (e.g., ethanol)

Step-by-Step Methodology:

-

Suspend or dissolve the acetamide in the aqueous base solution (with a co-solvent if necessary).

-

Heat the mixture to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic extracts to afford the free amine.

Data Summary: Acetamide Protection

| Parameter | Protection | Deprotection |

| Reagents | Acetic Anhydride or Acetyl Chloride, Base | Strong Acid (e.g., 6 M HCl) or Strong Base (e.g., 6 M NaOH) |

| Conditions | 0 °C to room temperature | Reflux |

| Byproducts | Acetic acid/HCl salt of the base | Acetate salt |

| Stability | Very stable to a wide range of conditions | Labile to strong acid/base at high temperatures |

Visualization: Acetamide Protection and Deprotection Mechanism

Caption: Mechanisms for Acetamide Protection and Deprotection.

Conclusion and Authoritative Grounding

While N-(propan-2-ylideneamino)acetamide is not a conventional protecting group, its constituent parts represent two important strategies in organic synthesis. Imine formation offers a mild and easily reversible method for protecting primary amines, particularly when stability to strong reagents is not required. Conversely, acetamide protection provides a robust and stable masking of amines, suitable for more demanding reaction conditions, with the trade-off of requiring harsher methods for its removal. The choice between these and other protecting groups is a critical decision in synthetic design, dictated by the overall synthetic route and the chemical nature of the substrate.[1][8] For a comprehensive overview of various amine protecting groups and their stability, "Greene's Protective Groups in Organic Synthesis" remains an indispensable resource.

References

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

-

Cao, Y., et al. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

- Koenig, S. G., et al. (2009). A Mild, Selective Method for the Deprotection of Secondary Acetamides. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]

-

ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Retrieved from [Link]

- O'Donnell, M. J., & Polt, R. L. (1982). A Mild and Efficient Route to Schiff Base Derivatives of Amino Acids. The Journal of Organic Chemistry.

-

PubMed. (2019, May 3). Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence... Retrieved from [Link]

-

BioTechniques. (2022, July 7). Two-step synthesis of antibacterial Schiff base complexes. Retrieved from [Link]

-